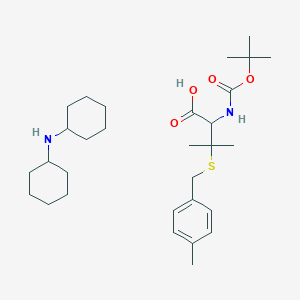Boc-Pen(pMeBzl)-OH
CAS No.:
Cat. No.: VC17949486
Molecular Formula: C30H50N2O4S
Molecular Weight: 534.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C30H50N2O4S |
|---|---|
| Molecular Weight | 534.8 g/mol |
| IUPAC Name | N-cyclohexylcyclohexanamine;3-methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
| Standard InChI | InChI=1S/C18H27NO4S.C12H23N/c1-12-7-9-13(10-8-12)11-24-18(5,6)14(15(20)21)19-16(22)23-17(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21);11-13H,1-10H2 |
| Standard InChI Key | XIWRVVSYJKYAIZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
Boc-Pen(pMeBzl)-OH combines a penicillamine backbone (β,β-dimethylcysteine) with orthogonal protecting groups:
-
Boc Group: Protects the α-amino group, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid, TFA).
-
pMeBzl Group: A thioether protecting group that stabilizes the thiol moiety against oxidation while allowing removal via strong acids like hydrofluoric acid (HF) or liquid ammonia.
The DCHA salt enhances solubility in polar aprotic solvents (e.g., dimethylformamide, DMF), facilitating its use in solid-phase peptide synthesis (SPPS) . The canonical SMILES string is:
CC1=CC=C(C=C1)CSC(C)(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 .
Table 1: Key Molecular Properties
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves sequential protection of D-penicillamine:
-
Amino Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous/organic biphasic system (e.g., dioxane/water, pH 9–10).
-
Thiol Protection: Treatment with 4-methylbenzyl chloride (pMeBzl-Cl) in the presence of a base (e.g., triethylamine) under anhydrous conditions.
-
Salt Formation: Crystallization with dicyclohexylamine (DCHA) in ethyl acetate or dichloromethane to improve stability .
Yields typically exceed 70%, with purity validated via reversed-phase HPLC and ¹H/¹³C NMR.
Industrial Manufacturing
Large-scale production utilizes automated peptide synthesizers and continuous-flow reactors to optimize coupling efficiency. Key steps include:
-
High-Pressure Liquid Chromatography (HPLC): For real-time monitoring of Boc-deprotection and thioether formation .
-
Crystallization Optimization: Anti-solvent addition (e.g., hexane) to control particle size and ensure batch consistency .
Applications in Peptide Science
Role in Solid-Phase Peptide Synthesis (SPPS)
Boc-Pen(pMeBzl)-OH is integral to Boc/Bzl chemistry, a classical SPPS strategy. Its advantages include:
-
Orthogonal Deprotection: Boc removal with TFA (25% v/v in DCM) without affecting the pMeBzl group.
-
Enhanced Solubility: The DCHA salt prevents aggregation during coupling steps, critical for synthesizing hydrophobic peptides (e.g., amyloid-β fragments) .
Table 2: Comparative Analysis of Protecting Groups
| Protecting Group | Removal Conditions | Stability Profile | Use Case |
|---|---|---|---|
| Boc | TFA (25–50% v/v) | Acid-labile | SPPS (Boc/Bzl chemistry) |
| Fmoc | Piperidine (20% v/v) | Base-labile | SPPS (Fmoc/t-Bu chemistry) |
| pMeBzl | HF/anisole (0°C) | Resistant to TFA | Thiol protection |
Drug Development and Bioconjugation
-
Bioavailability Enhancement: The pMeBzl group’s hydrophobicity improves membrane permeability in peptide-based therapeutics .
-
Enzyme Inhibition: The thioether moiety chelates zinc in metalloproteases (e.g., MMP-9), showing IC₅₀ values of 1–10 µM in kinetic assays .
-
Antioxidant Research: Preliminary studies suggest the compound scavenges hydroxyl radicals (- OH) at rates comparable to glutathione .
Analytical Characterization
Quality Control Protocols
-
HPLC: C18 column, gradient elution (0.1% TFA in H₂O/MeCN), UV detection at 220 nm.
-
Mass Spectrometry: ESI-MS confirms the molecular ion ([M+H]⁺ = 354.5 for free acid) .
-
NMR: ¹H NMR (DMSO-d₆) shows characteristic Boc (δ 1.38 ppm) and pMeBzl (δ 2.28 ppm) signals .
Comparative Studies and Research Frontiers
vs. Fmoc-Protected Analogs
Fmoc-D-Pen(pMeOBzl)-OH, a common alternative, offers base-labile protection but requires anhydrous conditions to prevent premature deprotection. Boc-Pen(pMeBzl)-OH’s acid stability enables its use in multi-step syntheses involving strong bases.
Emerging Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume